3-(4-Chloro-3-nitroanilino)-1-(4-chlorophenyl)-1-propanone
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Overview
Description
3-(4-Chloro-3-nitroanilino)-1-(4-chlorophenyl)-1-propanone is an organic compound that features both chloro and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-nitroanilino)-1-(4-chlorophenyl)-1-propanone typically involves the following steps:
Nitration: The starting material, 4-chloroaniline, undergoes nitration to introduce a nitro group at the meta position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.
Acylation: The nitrated product is then subjected to acylation with 4-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine to form the desired ketone.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle hazardous reagents like nitric acid and 4-chlorobenzoyl chloride.
Chemical Reactions Analysis
Types of Reactions
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The chloro groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base to facilitate the reaction.
Major Products
Reduction: The major product would be 3-(4-amino-3-nitroanilino)-1-(4-chlorophenyl)-1-propanone.
Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Scientific Research Applications
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory or anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in research to study the effects of chloro and nitro groups on biological activity.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3-nitroanilino)-1-(4-chlorophenyl)-1-propanone would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of chloro and nitro groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chloroanilino)-1-(4-chlorophenyl)-1-propanone: Lacks the nitro group, which can significantly alter its chemical and biological properties.
3-(4-Nitroanilino)-1-(4-chlorophenyl)-1-propanone: Lacks the chloro group on the aniline ring, which can affect its reactivity and applications.
Uniqueness
3-(4-Chloro-3-nitroanilino)-1-(4-chlorophenyl)-1-propanone is unique due to the presence of both chloro and nitro groups, which can impart distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
3-(4-chloro-3-nitroanilino)-1-(4-chlorophenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O3/c16-11-3-1-10(2-4-11)15(20)7-8-18-12-5-6-13(17)14(9-12)19(21)22/h1-6,9,18H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWQQCOUBJTDSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCNC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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